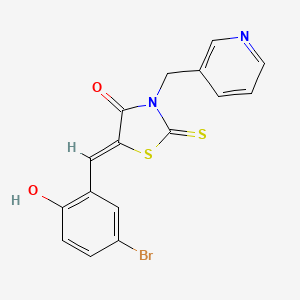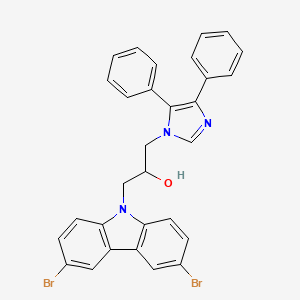![molecular formula C17H26N2O2 B5165048 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5165048.png)
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a piperidinyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized by reacting 4-piperidone with isopropylamine under reductive amination conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyphenylacetic acid and the piperidinyl intermediate.
Formation of the Acetamide: The final step involves the formation of the acetamide bond by reacting the intermediate with acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the piperidinyl group can enhance the compound’s affinity and selectivity. The acetamide bond provides stability and contributes to the overall pharmacokinetic properties of the compound.
類似化合物との比較
Similar Compounds
- 2-(4-hydroxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 2-(4-methoxyphenyl)-N-[1-(methyl)piperidin-4-yl]acetamide
- 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]ethylamine
Uniqueness
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to the presence of both the methoxyphenyl and piperidinyl groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)19-10-8-15(9-11-19)18-17(20)12-14-4-6-16(21-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJYQVLBWFJKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2,2-BIS(BUTANE-1-SULFONYL)-1-[(4-ETHYLPHENYL)AMINO]ETHENYL]-4-ETHYLANILINE](/img/structure/B5164968.png)

![3-chloro-N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B5164981.png)
![2-Phenoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5164991.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5165006.png)
![N-(1-{1-[4-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5165008.png)
![(5E)-5-{[1-(4-Chlorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5165020.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(4,4,4-trifluorobutyl)-4-piperidinol](/img/structure/B5165030.png)
![2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B5165036.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5165056.png)
![3-[(2-ethylhexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5165068.png)
![1-cyclopentyl-4-[2-(2-isoxazolidinylcarbonyl)-4-methoxyphenoxy]piperidine](/img/structure/B5165080.png)
![4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5165092.png)
